2-Methylidene-3-propan-2-ylcyclohexan-1-ol
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Overview
Description
STING agonist-23 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA from pathogens or damaged cells and initiating an immune response. STING agonist-23 has shown promise in preclinical studies for its potential to enhance antitumor immunity and modulate the tumor microenvironment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-23 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a cyclic dinucleotide scaffold, followed by the introduction of specific functional groups to enhance its binding affinity and stability. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of STING agonist-23 requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
STING agonist-23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halides, nucleophiles, and electrophiles. Conditions often involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in STING agonist-23. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
Scientific Research Applications
STING agonist-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.
Biology: Employed in research to understand the role of the STING pathway in innate immunity and its interactions with other cellular pathways.
Medicine: Investigated for its potential as an immunotherapeutic agent in cancer treatment, particularly in enhancing antitumor immunity and overcoming tumor immunosuppression.
Industry: Explored for its potential use in developing new immunotherapeutic drugs and formulations.
Mechanism of Action
STING agonist-23 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change, leading to the activation of downstream signaling pathways, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This results in the production of type I interferons and other pro-inflammatory cytokines, which enhance the immune response and promote the activation of dendritic cells, natural killer cells, and T cells.
Comparison with Similar Compounds
Similar Compounds
Cyclic Dinucleotides (CDNs): Natural STING agonists that activate the STING pathway by binding to the STING protein and inducing immune responses.
Uniqueness of STING Agonist-23
STING agonist-23 is unique in its specific structural modifications that enhance its binding affinity and stability compared to other STING agonists. These modifications result in a more potent activation of the STING pathway and a stronger immune response, making it a promising candidate for further development in cancer immunotherapy.
Properties
CAS No. |
145571-39-7 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylidene-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
SUAXZQGZNRZXFN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCC(C1=C)O |
Canonical SMILES |
CC(C)C1CCCC(C1=C)O |
Synonyms |
Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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